Cas no 1339409-08-3 (3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione)

3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione structure
1339409-08-3 structure
Product name:3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione
CAS No:1339409-08-3
MF:C10H19NO2S
MW:217.328361749649
CID:5207844
PubChem ID:63278288

3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
    • 3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide
    • 3-Thiophenamine, tetrahydro-N-(2-methylcyclopentyl)-, 1,1-dioxide
    • 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione
    • Inchi: 1S/C10H19NO2S/c1-8-3-2-4-10(8)11-9-5-6-14(12,13)7-9/h8-11H,2-7H2,1H3
    • InChI Key: IKFBCOUHOSRGOR-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)NC1CCCC1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Topological Polar Surface Area: 54.6
  • XLogP3: 1.1

3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-161218-0.05g
3-[(2-methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
1339409-08-3
0.05g
$612.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6273-10G
3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione
1339409-08-3 95%
10g
¥ 12,427.00 2023-03-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01038697-1g
3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide
1339409-08-3 98%
1g
¥2791.0 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6273-5G
3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione
1339409-08-3 95%
5g
¥ 8,375.00 2023-03-31
Enamine
EN300-161218-0.5g
3-[(2-methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
1339409-08-3
0.5g
$699.0 2023-06-08
Enamine
EN300-161218-2500mg
3-[(2-methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
1339409-08-3
2500mg
$1650.0 2023-09-23
Enamine
EN300-161218-100mg
3-[(2-methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
1339409-08-3
100mg
$741.0 2023-09-23
Enamine
EN300-161218-250mg
3-[(2-methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
1339409-08-3
250mg
$774.0 2023-09-23
Enamine
EN300-161218-500mg
3-[(2-methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
1339409-08-3
500mg
$809.0 2023-09-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6273-1G
3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione
1339409-08-3 95%
1g
¥ 2,791.00 2023-03-31

Additional information on 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione

Introduction to 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione (CAS No. 1339409-08-3)

3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione, identified by its Chemical Abstracts Service (CAS) number 1339409-08-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiolane class, a heterocyclic structure characterized by a sulfur atom incorporated into a six-membered ring alongside carbon atoms. The presence of an amine group and a dione moiety in its molecular framework endows it with unique chemical properties that make it a promising candidate for various biochemical applications.

The molecular structure of 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione features a cyclopentyl ring substituted with a methyl group at the 2-position, which contributes to its steric hindrance and influences its interactions with biological targets. The amine functionality at the 3-position provides a nucleophilic center, enabling potential reactions with electrophilic substrates, while the dione groups at the 1,1-position introduce both electrophilic and oxidizable sites. This combination of structural features makes the compound versatile for synthetic modifications and functionalization.

In recent years, there has been growing interest in thiolane derivatives due to their reported bioactivity and potential therapeutic applications. Studies have demonstrated that thiolane compounds can exhibit properties such as enzyme inhibition, anti-inflammatory effects, and even anticancer activities. The specific substitution pattern in 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione may confer unique pharmacological profiles compared to other thiolane analogs.

One of the most compelling aspects of this compound is its potential role in drug discovery. Researchers have been exploring how modifications to the cyclopentyl ring and the amine group can enhance binding affinity to biological targets. For instance, computational studies have suggested that the methyl-substituted cyclopentyl ring may improve solubility and metabolic stability, while the amine moiety could form hydrogen bonds or participate in salt formation, enhancing drug-like properties.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Thiolane derivatives, in particular, have shown promise due to their ability to mimic natural bioactive molecules. The structural complexity of 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione allows for diverse chemical transformations, making it an attractive scaffold for designing new drugs targeting various diseases.

The synthesis of 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include cyclization reactions to form the thiolane ring, followed by functional group transformations such as alkylation or amination. The presence of sensitive functional groups like diones necessitates controlled reaction conditions to prevent unwanted side reactions.

From a biochemical perspective, the amine group in 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione can serve as a site for post-translational modifications or interactions with proteins. This property is particularly relevant in drug design, where modulating protein-protein interactions or enzyme activity is crucial for therapeutic efficacy. Additionally, the dione groups can undergo redox reactions, which may be exploited for developing prodrugs or agents that require activation within biological systems.

Current research is also focusing on understanding the mechanistic aspects of how thiolane derivatives exert their biological effects. For example, studies have investigated whether these compounds can inhibit specific enzymes by binding to their active sites or alter cellular signaling pathways through interactions with membrane receptors. The structural features of 3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione, including its cyclopentyl substituent and amine functionality, may play critical roles in these interactions.

In conclusion,3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione (CAS No. 1339409-08-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural attributes and reported bioactivity make it a valuable scaffold for developing new therapeutic agents. As synthetic methodologies continue to evolve and our understanding of biochemical pathways deepens,3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1339409-08-3)3-[(2-methylcyclopentyl)amino]-1λ?-thiolane-1,1-dione
A1051913
Purity:99%
Quantity:1g
Price ($):385.0